![molecular formula C6H10OS2 B14313564 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol CAS No. 112164-95-1](/img/structure/B14313564.png)
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is an organic compound characterized by the presence of both sulfur and hydroxyl functional groups. This compound is part of the family of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol typically involves the reaction of ethylsulfanylacetylene with a suitable thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced sulfur-containing compounds.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Methylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Propylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Butylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
Uniqueness
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is unique due to its specific combination of ethylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
112164-95-1 |
|---|---|
Fórmula molecular |
C6H10OS2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
2-(2-ethylsulfanylethynylsulfanyl)ethanol |
InChI |
InChI=1S/C6H10OS2/c1-2-8-5-6-9-4-3-7/h7H,2-4H2,1H3 |
Clave InChI |
AOTCAVLLSXIXCE-UHFFFAOYSA-N |
SMILES canónico |
CCSC#CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
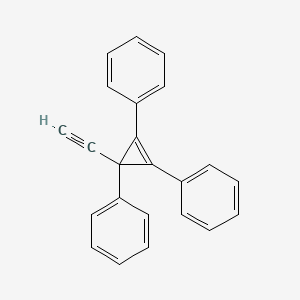
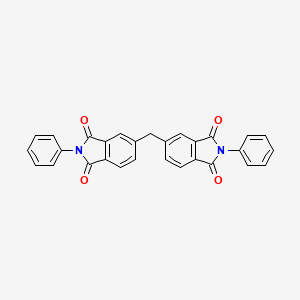
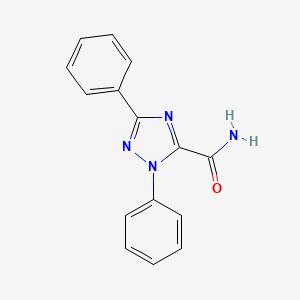
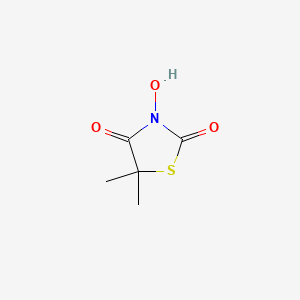
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
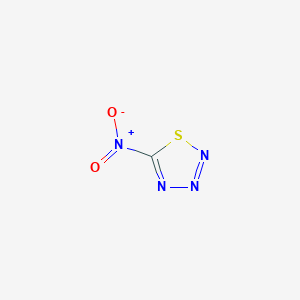
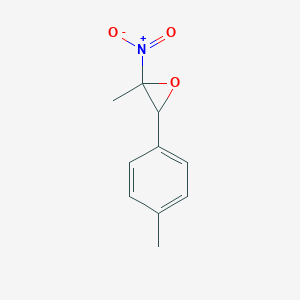
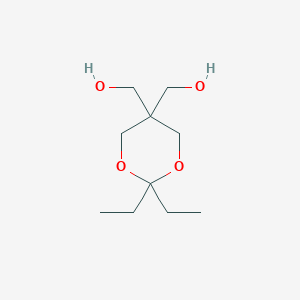
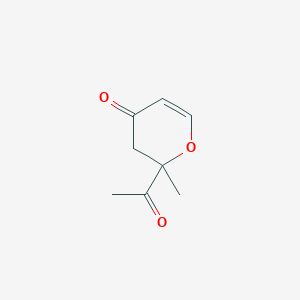
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
